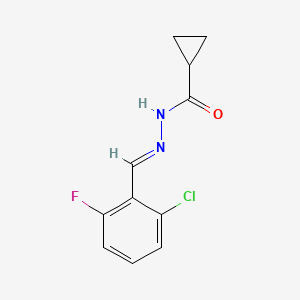
N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide
Vue d'ensemble
Description
N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide, also known as CPCC, is a novel compound with potential applications in scientific research. CPCC belongs to the class of hydrazide compounds and has shown promising results in various studies due to its unique chemical structure and potential for biological activity.
Mécanisme D'action
The mechanism of action of N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide is not fully understood. However, it is believed that N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide interacts with specific cellular targets, leading to changes in cellular signaling pathways. This, in turn, can lead to changes in cellular behavior, such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide has been shown to have significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo models. N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide has also been shown to modulate the immune response and has potential applications in the treatment of autoimmune diseases. Additionally, N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide has been found to have neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide is its unique chemical structure, which makes it a promising compound for scientific research. N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide has shown significant biological activity, and its potential applications in various fields make it an attractive compound for further study. However, one limitation of N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for the study of N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide. One potential direction is the further investigation of its potential applications in cancer research. N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide has shown promising results in inhibiting the growth of cancer cells, and further studies could lead to the development of new cancer therapies. Another direction for future research is the study of N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide's potential applications in neurobiology. N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide has been found to have neuroprotective effects, and further studies could lead to the development of new treatments for neurodegenerative diseases. Finally, the study of N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide's potential applications in immunology could lead to the development of new treatments for autoimmune diseases.
Applications De Recherche Scientifique
N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide has been studied extensively for its potential applications in scientific research. It has been shown to have significant biological activity and has been tested in various in vitro and in vivo models. N'-(2-chloro-6-fluorobenzylidene)cyclopropanecarbohydrazide has been found to have potential applications in the fields of cancer research, neurobiology, and immunology.
Propriétés
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFN2O/c12-9-2-1-3-10(13)8(9)6-14-15-11(16)7-4-5-7/h1-3,6-7H,4-5H2,(H,15,16)/b14-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQYVHWXWKICAW-MKMNVTDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NN=CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)N/N=C/C2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671935 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]cyclopropanecarbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-2-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B3866074.png)
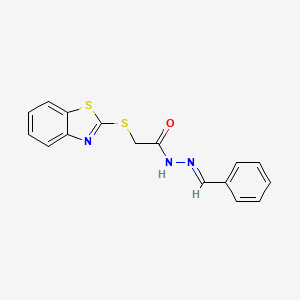

![methyl {4-[2-({(5-chloro-2-methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}acetyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B3866101.png)
![(2-methoxy-1-methylethyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B3866104.png)
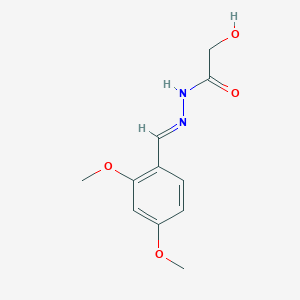
![bis[2-(dimethylamino)ethyl] 1,3-adamantanedicarboxylate dihydrochloride](/img/structure/B3866128.png)
![7-[(2-aminophenyl)thio]-1-ethyl-6,8-difluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B3866131.png)
![N'-[(5-methyl-2-furyl)methylene]cyclopropanecarbohydrazide](/img/structure/B3866137.png)

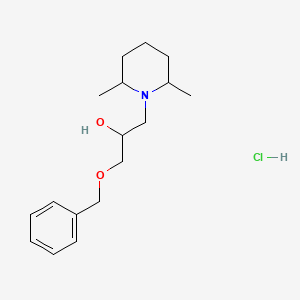
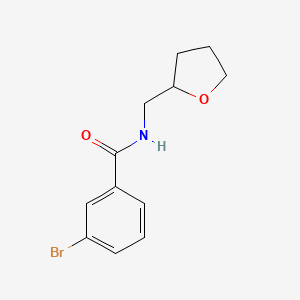
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B3866164.png)
